N-(3-Oxodecanoyl)-L-homoserine lactone

Description

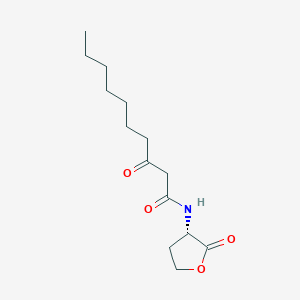

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGIKEQVUKTKRR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283875 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147795-40-2 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of N-(3-Oxodecanoyl)-L-homoserine lactone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This guide provides a comprehensive technical overview of the discovery and history of 3-oxo-C10-HSL, from the foundational discovery of "autoinduction" to the specific identification of this molecule and its regulatory system. It details the key experiments, presents quantitative data, and outlines the methodologies that have been central to the study of this important N-acyl homoserine lactone (AHL). This document is intended to serve as a detailed resource for professionals in microbiology, drug discovery, and related scientific fields.

The Dawn of Bacterial Communication: From Autoinduction to Quorum Sensing

The concept of bacterial cell-to-cell communication was first observed in the late 1960s and early 1970s through studies of the marine bacterium Vibrio fischeri (now Aliivibrio fischeri). Researchers Kenneth Nealson and J. Woodland Hastings noted that these bacteria only produced bioluminescence when they reached a high population density.[1][2][3] This phenomenon, which they termed "autoinduction," suggested that the bacteria were releasing a substance into their environment that, upon reaching a critical concentration, would trigger light production across the population.[1][2] This laid the groundwork for the field that would later be known as quorum sensing (QS).[4][5][6]

The molecular basis of autoinduction began to be unraveled in the early 1980s. The first "autoinducer" molecule was isolated from V. fischeri and identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[7] Subsequent genetic studies by Engebrecht, Nealson, and Silverman identified two crucial genes: luxI, which encodes the synthase responsible for producing the AHL signal, and luxR, which encodes the intracellular receptor and transcriptional activator that binds the AHL to control the luminescence (lux) operon. This LuxI/LuxR paradigm became the model for AHL-mediated quorum sensing in Gram-negative bacteria.

Discovery of this compound (3-oxo-C10-HSL)

Following the characterization of the LuxI/R system in V. fischeri, scientists began to discover a wide array of AHL molecules with varying acyl chain lengths (from 4 to 18 carbons) and modifications in other bacterial species.[8]

The definitive discovery of this compound (3-oxo-C10-HSL) was reported in 1997 by Milton et al. in the fish pathogen Vibrio anguillarum.[9][10] Their research was driven by the hypothesis that this bacterium also used AHL signaling to regulate virulence.

Initial experiments showed that spent culture supernatants from V. anguillarum could activate AHL biosensor strains, including a recombinant E. coli carrying the lux operon and Chromobacterium violaceum, suggesting the production of one or more AHLs.[9][11]

To identify the specific molecule, the researchers employed a combination of analytical techniques.

Key Identification Experiments

-

Extraction: AHLs were extracted from the spent supernatant of V. anguillarum cultures.

-

Chromatography and Mass Spectrometry: The extract was analyzed using high-performance liquid chromatography (HPLC) and high-resolution tandem mass spectrometry (MS/MS).[9][10] This analysis identified the major AHL produced by the bacterium as this compound.[9][10]

-

Structural Confirmation: The structure was unequivocally confirmed through chemical synthesis of 3-oxo-C10-HSL and comparison of its properties with the naturally produced molecule.[9][10]

-

Genetic Locus Identification: Subsequently, the gene responsible for the synthesis of 3-oxo-C10-HSL, named vanI, was cloned and sequenced, revealing its homology to the luxI family of AHL synthases. Downstream of vanI, a second gene, vanR, was identified as a homolog of the luxR family of transcriptional activators.[9][10] This discovery established the VanI/VanR system in V. anguillarum as a new LuxI/R-type quorum-sensing circuit responsible for the production and response to 3-oxo-C10-HSL.[9][10]

Biosynthesis and Signaling Pathway

Biosynthesis of 3-oxo-C10-HSL

The synthesis of 3-oxo-C10-HSL is catalyzed by the VanI synthase, a member of the LuxI family of enzymes. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the source of the homoserine lactone ring and 3-oxodecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.

Caption: Biosynthesis of 3-oxo-C10-HSL by VanI synthase.

The VanI/VanR Signaling Pathway

The VanI/VanR system functions as a classic quorum-sensing circuit. At low cell density, the concentration of 3-oxo-C10-HSL is negligible. As the bacterial population grows, 3-oxo-C10-HSL is synthesized by VanI and diffuses out of the cells. When a threshold concentration is reached, the molecule diffuses back into the cells and binds to the VanR protein, a cytoplasmic transcriptional regulator. This binding event induces a conformational change in VanR, promoting its dimerization and enabling it to bind to specific DNA sequences known as van boxes in the promoter regions of target genes, thereby activating their transcription.

Caption: The VanI/VanR quorum-sensing signaling pathway.

Quantitative Data Summary

Quantitative data for 3-oxo-C10-HSL is crucial for understanding its biological activity and for designing experiments. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Organism/System | Notes | Reference(s) |

| Endogenous Concentration | ~8.5 nM | Vibrio anguillarum (stationary phase) | Concentration measured in spent culture supernatants. | |

| Biosensor Detection Limit | ~100 nM - 300 nM | Agrobacterium tumefaciens biosensor (X-Gal) | Dependent on the specific AHL structure. | |

| Biosensor Detection Limit | ~10 nM - 30 nM | Agrobacterium tumefaciens biosensor (Lumin.) | Luminescent substrates increase sensitivity ~10-fold. | |

| Immunomodulatory EC50 | ~20 µM | Murine Macrophages (LPS-stimulated) | Effective concentration for 50% maximal stimulation of IL-10. | |

| Immunomodulatory Activity | >7 x 10-5 M | Murine Spleen Cells | Concentration at which inhibition of antibody production is observed. | |

| Immunomodulatory Activity | <7 x 10-5 M | Murine Spleen Cells | Concentration range for stimulation of antibody production. |

Experimental Protocols

The study of 3-oxo-C10-HSL and other AHLs relies on a set of established experimental protocols for their extraction, detection, and quantification.

AHL Extraction from Culture Supernatants

This protocol is a generalized method for extracting AHLs from bacterial cultures for subsequent analysis.

-

Culture Growth: Grow the bacterial strain of interest (e.g., Vibrio anguillarum) in an appropriate liquid medium (e.g., Luria-Bertani broth) to the desired growth phase (typically stationary phase) at the optimal temperature (e.g., 30°C) with shaking.

-

Cell Removal: Pellet the bacterial cells by centrifugation.

-

Supernatant Collection: Carefully collect the cell-free supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of an organic solvent, typically acidified ethyl acetate. This is usually performed twice to ensure efficient recovery.

-

Drying: Evaporate the organic solvent to dryness, often under a stream of nitrogen gas or using a rotary evaporator.

-

Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis by TLC, HPLC, or bioassay.

AHL Detection Using Biosensors

Biosensors are genetically engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of specific AHLs. They are a common tool for screening and semi-quantitative analysis.

-

Biosensor Strain: Utilize a known biosensor strain, such as Agrobacterium tumefaciens NTL4 (pCF218, pCF372) or Chromobacterium violaceum CV026.

-

Assay Preparation (Plate-based): Prepare an agar plate seeded with the biosensor strain.

-

Sample Application: Spot the extracted AHL sample or the culture supernatant of the test bacterium onto the surface of the agar.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Detection: Observe the plate for the production of the reporter signal around the point of sample application. For C. violaceum CV026, this is a purple violacein pigment. For A. tumefaciens reporters, a chromogenic substrate like X-Gal is often included in the media, which produces a blue color upon activation of a lacZ reporter gene.

Physicochemical Analysis: TLC and HPLC-MS

For definitive identification and quantification, physical methods are required.

-

Thin-Layer Chromatography (TLC): The extracted sample is spotted on a TLC plate (typically C18 reversed-phase) and developed in an appropriate solvent system. The plate is then overlaid with a biosensor-seeded agar to visualize the location of active AHLs. The retention factor (Rf) can be compared to that of synthetic standards.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for AHL identification and quantification. The extract is separated by HPLC, and the eluent is directed into a mass spectrometer. For AHLs, a common technique is precursor ion scanning in positive-ion mode, which monitors for the characteristic fragment ion of the homoserine lactone ring at a mass-to-charge ratio (m/z) of 102.

Caption: Experimental workflow for AHL detection and identification.

Conclusion and Future Directions

The discovery of this compound in Vibrio anguillarum was a significant step in expanding our understanding of quorum sensing beyond the initial model of Vibrio fischeri. It highlighted the diversity of AHL signals and solidified the LuxI/R paradigm as a widespread mechanism for bacterial communication. The historical progression from observing a curious biological phenomenon—density-dependent bioluminescence—to identifying a specific molecule and its cognate genetic machinery demonstrates a powerful arc of scientific inquiry.

For researchers and drug development professionals, understanding the history and technical basis of 3-oxo-C10-HSL is critical. This molecule and its signaling pathway are integral to the virulence of several pathogens. As such, the VanI/VanR system represents a potential target for the development of novel anti-infective therapies known as "quorum quenchers," which aim to disrupt bacterial communication rather than directly kill the cells, potentially reducing the selective pressure for antibiotic resistance. Future research will continue to explore the complex regulatory networks governed by 3-oxo-C10-HSL and its role in polymicrobial interactions and host-pathogen communication.

References

- 1. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum sensing and the population-dependent control of virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Quorum sensing signals in development of Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. The LuxM homologue VanM from Vibrio anguillarum directs the synthesis of N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Biosynthesis of 3-oxo-C10-HSL in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in the opportunistic human pathogen Pseudomonas aeruginosa. While 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is the primary signaling molecule of the Las quorum-sensing system, the enzymatic machinery demonstrates a degree of promiscuity, leading to the synthesis of other N-acyl homoserine lactones (AHLs), including 3-oxo-C10-HSL. This document details the enzymatic pathway, its genetic regulation, quantitative data on its production, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of 3-oxo-C10-HSL in P. aeruginosa is catalyzed by the LasI acyl-homoserine lactone synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) and a 3-oxo-decanoyl-acyl carrier protein (3-oxo-C10-acyl-ACP) as substrates. The structural analysis of LasI reveals a substrate-binding tunnel that can accommodate acyl chains of varying lengths, which explains its ability to produce a range of AHLs in addition to its primary product, 3-oxo-C12-HSL.[1]

The reaction proceeds in two main steps:

-

Acyl Group Transfer: The 3-oxo-decanoyl group is transferred from the acyl carrier protein to SAM.

-

Lactonization: The intermediate undergoes an intramolecular cyclization to form the homoserine lactone ring, releasing 3-oxo-C10-HSL.

Caption: Biosynthesis of 3-oxo-C10-HSL by the LasI synthase.

Genetic Regulation of the Pathway

The biosynthesis of 3-oxo-C10-HSL is intricately linked to the Las quorum-sensing (QS) circuit. The expression of the lasI gene, which encodes the synthase, is under the positive transcriptional control of the LasR protein. LasR is a transcriptional activator that requires binding to an AHL molecule, primarily 3-oxo-C12-HSL, for its activity. This creates a positive feedback loop where the presence of the signaling molecule stimulates the production of more synthase, leading to a rapid increase in AHL concentration once a threshold bacterial population density is reached.

Caption: Genetic regulation of the LasI synthase and AHL production.

Quantitative Data on 3-oxo-C10-HSL Production

While 3-oxo-C12-HSL is the most abundant AHL produced by the LasI synthase, 3-oxo-C10-HSL is also consistently detected in P. aeruginosa cultures, particularly in biofilms. Specific kinetic parameters for the interaction of LasI with 3-oxo-C10-acyl-ACP are not yet available in the literature. The following table summarizes findings on the detection and relative abundance of 3-oxo-C10-HSL.

| Parameter | Value / Observation | Reference |

| Detection in P. aeruginosa Biofilms | Detected in both biofilm and effluent of flow cell cultures. | [2] |

| Concentration in Biofilm | Approximately 3 ± 2 µM. | [2] |

| Concentration in Effluent | Approximately 1 ± 0.1 nM. | [2] |

| Relative Abundance | Lower than 3-oxo-C12-HSL and N-3-oxo-tetradecanoyl homoserine lactone (OtDHL). | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of 3-oxo-C10-HSL biosynthesis.

Quantification of 3-oxo-C10-HSL by LC-MS/MS

This protocol describes the extraction and quantification of 3-oxo-C10-HSL from a P. aeruginosa culture supernatant.

Caption: Workflow for the quantification of 3-oxo-C10-HSL by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Carefully collect the cell-free supernatant.

-

-

Extraction:

-

Acidify the supernatant to pH 3-4 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.

-

Collect the organic (upper) phase. Repeat the extraction twice more.

-

Pool the organic phases.

-

-

Sample Concentration:

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) for the specific transition of 3-oxo-C10-HSL (precursor ion m/z 270.2 -> product ion m/z 102.1).

-

-

Quantification:

-

Prepare a standard curve using synthetic 3-oxo-C10-HSL of known concentrations.

-

Calculate the concentration of 3-oxo-C10-HSL in the sample by comparing its peak area to the standard curve.

-

In Vitro LasI Enzyme Assay

This protocol outlines a method to measure the enzymatic activity of LasI with 3-oxo-C10-acyl-ACP as a substrate.

Methodology:

-

Reagent Preparation:

-

LasI Enzyme: Purify recombinant His-tagged LasI from an E. coli expression system.

-

3-oxo-C10-acyl-ACP: Synthesize this substrate enzymatically using an acyl-ACP synthetase (AasS) or a similar enzyme with 3-oxo-decanoic acid and holo-ACP.

-

S-adenosyl-L-methionine (SAM): Prepare a fresh stock solution.

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, SAM (e.g., 1 mM), and 3-oxo-C10-acyl-ACP (at varying concentrations for kinetic analysis).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified LasI enzyme.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of acidified ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase containing the synthesized 3-oxo-C10-HSL.

-

-

Analysis:

-

Analyze the extracted product by LC-MS/MS as described in protocol 4.1 to quantify the amount of 3-oxo-C10-HSL produced.

-

Calculate the enzyme activity (e.g., in µmol/min/mg of enzyme) and determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

-

Enzymatic Synthesis of 3-oxo-C10-acyl-ACP

This protocol describes the synthesis of the 3-oxo-C10-acyl-ACP substrate required for the in vitro LasI assay.

Methodology:

-

Reagent Preparation:

-

Holo-ACP: Purify recombinant holo-acyl carrier protein.

-

Acyl-ACP Synthetase (AasS): Purify a recombinant AasS enzyme known to have broad substrate specificity.

-

3-oxo-decanoic acid: The acyl donor.

-

ATP and MgCl2: Required for the AasS reaction.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

-

-

Synthesis Reaction:

-

Combine the reaction buffer, holo-ACP, 3-oxo-decanoic acid, ATP, and MgCl2 in a reaction vessel.

-

Initiate the reaction by adding the AasS enzyme.

-

Incubate at 37°C for 2-3 hours.

-

-

Purification of 3-oxo-C10-acyl-ACP:

-

Purify the resulting 3-oxo-C10-acyl-ACP from the reaction mixture using anion-exchange chromatography or another suitable protein purification method.

-

Confirm the identity and purity of the product by mass spectrometry.

-

Purification of Recombinant LasI

This protocol details the expression and purification of His-tagged LasI from E. coli.

Methodology:

-

Expression:

-

Transform E. coli BL21(DE3) with a plasmid containing the His-tagged lasI gene under an inducible promoter (e.g., T7).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Store the purified enzyme at -80°C.

-

This guide provides a comprehensive overview and practical methodologies for the study of 3-oxo-C10-HSL biosynthesis in P. aeruginosa. Further research into the specific kinetic properties of LasI with different acyl-ACP substrates will provide a more complete understanding of the regulation and production of the diverse array of signaling molecules utilized by this versatile pathogen.

References

The Intricate Mechanisms of N-(3-Oxodecanoyl)-L-homoserine Lactone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum-sensing molecule. This document details its canonical role in bacterial communication and its increasingly recognized influence on host cellular processes, including immunomodulation and apoptosis. The guide synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism in Bacterial Quorum Sensing

N-acyl-L-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner. The canonical mechanism involves the synthesis of AHLs by a LuxI-family synthase and their recognition by a LuxR-family transcriptional regulator.

While much of the detailed structural and mechanistic work has been performed on the Pseudomonas aeruginosa LasR/LasI system, which utilizes the longer-chain N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the principles are broadly applicable to 3-oxo-C10-HSL. 3-oxo-C10-HSL is a known autoinducer for bacteria such as Vibrio anguillarum.[1]

At low cell densities, the basal level of 3-oxo-C10-HSL is minimal. As the bacterial population grows, the concentration of the freely diffusible 3-oxo-C10-HSL increases. Upon reaching a threshold concentration, it binds to its cognate LuxR-type receptor (e.g., VanR in V. anguillarum). This binding event induces a conformational change in the receptor, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes within the promoters of target genes.[2][3] This leads to the transcriptional activation of genes controlling virulence factors, biofilm formation, and secondary metabolite production. A positive feedback loop is often established where the activated receptor upregulates the expression of the AHL synthase, rapidly amplifying the QS signal.

Interaction with Host Cells: Immunomodulation

3-oxo-C10-HSL and other long-chain AHLs are potent modulators of the host immune response. A primary mechanism involves the attenuation of pro-inflammatory signaling pathways, particularly the Nuclear Factor-κB (NF-κB) pathway in macrophages.

Inhibition of NF-κB Signaling

In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Studies have shown that 3-oxo-C10-HSL can inhibit this process. Treatment of RAW264.7 macrophages with 3-oxo-C10-HSL has been demonstrated to decrease the LPS-induced phosphorylation of the NF-κB p65 subunit.[4] This inhibition leads to a dose-dependent reduction in the mRNA and protein levels of key pro-inflammatory cytokines.[4] This anti-inflammatory activity is thought to be a strategy employed by bacteria to evade the host immune system and establish chronic infections.[5][6]

Quantitative Data on Immunomodulation

The following table summarizes key quantitative findings from studies on the immunomodulatory effects of 3-oxo-C10-HSL and the closely related 3-oxo-C12-HSL.

| Molecule | Cell Line | Treatment | Concentration | Effect | Reference |

| 3-oxo-C10-HSL | RAW264.7 Macrophages | + LPS (100 ng/mL) | 25 µmol/L | Inhibition of NF-κBp65 phosphorylation | [4] |

| 3-oxo-C10-HSL | RAW264.7 Macrophages | + LPS (100 ng/mL) | Dose-dependent | Decrease in mRNA levels of IL-6, IL-1β, TNF-α, MCP-1 | [4] |

| 3-oxo-C12-HSL | RAW264.7 Macrophages | + LPS (10 ng/mL) | 25-50 µM | Suppression of TNF-α production | [6] |

| 3-oxo-C12-HSL | RAW264.7 Macrophages | + LPS (10 ng/mL) | 25-50 µM | Amplification of IL-10 production | [6] |

| 3-oxo-C12-HSL | Human Bronchial Epithelial Cells | 3O-C12-HSL alone | Not specified | Potent induction of IL-8 | [7] |

Induction of Host Cell Apoptosis

Beyond immunomodulation, long-chain AHLs, including 3-oxo-C12-HSL which serves as a model for 3-oxo-C10-HSL, can trigger programmed cell death, or apoptosis, in various host cells. This action is particularly relevant in the context of bacterial pathogenesis and potential anti-cancer applications.[8][9]

The predominant mechanism is the induction of the mitochondria-dependent intrinsic apoptotic pathway .[8][10] This pathway is initiated by cellular stress signals that converge on the mitochondria.

-

Mitochondrial Targeting : 3-oxo-C12-HSL has been shown to directly act on mitochondria, causing a rapid increase in mitochondrial outer membrane permeabilization (MOMP).[8][10]

-

Calcium and ROS Imbalance : The molecule triggers an elevation in both cytosolic and mitochondrial Ca2+ levels.[11] This, in turn, leads to the generation of mitochondrial reactive oxygen species (mROS).[11]

-

MOMP and Cytochrome c Release : The combination of direct membrane effects, Ca2+ overload, and oxidative stress leads to the formation of the mitochondrial permeability transition pore (MPTP) and MOMP.[11] This allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

-

Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.[10]

Importantly, this AHL-induced mitochondrial permeabilization can occur independently of both initiator and effector caspases, suggesting a direct effect on the mitochondrial membrane.[8][10]

Effects in Plant Systems

3-oxo-C10-HSL also modulates physiological processes in plants, demonstrating cross-kingdom signaling. In mung bean, it has been shown to activate auxin-induced adventitious root formation.[12] This process is not direct but is mediated by a complex signaling cascade involving hydrogen peroxide (H₂O₂) and nitric oxide (NO) as second messengers, which in turn lead to the synthesis of cyclic GMP (cGMP).[12] This cGMP signal then integrates with the auxin signaling pathway to promote root development. This indicates that plants can perceive bacterial QS molecules and integrate them into their own developmental programs.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of 3-oxo-C10-HSL's mechanism of action.

Analysis of Inflammatory Response in Macrophages

Objective: To determine the effect of 3-oxo-C10-HSL on the LPS-induced inflammatory response in macrophages.

Methodology:

-

Cell Culture: RAW264.7 murine macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Treatment: Cells are divided into groups: a vehicle control (e.g., DMSO), LPS only (e.g., 100 ng/mL), 3-oxo-C10-HSL only, and co-treatment with various concentrations of 3-oxo-C10-HSL (e.g., 1, 5, 25 µmol/L) and LPS. Cells are typically pre-treated with 3-oxo-C10-HSL for a short period (e.g., 1-2 hours) before LPS stimulation.

-

Incubation: Cells are incubated for a specified period (e.g., 12-24 hours for cytokine protein analysis, 4-6 hours for mRNA analysis).

-

Sample Collection: Culture supernatants are collected for protein analysis. Cell lysates are prepared for RNA or protein extraction.

-

mRNA Quantification (RT-qPCR):

-

Total RNA is extracted from cell lysates.

-

cDNA is synthesized via reverse transcription.

-

Real-time quantitative PCR is performed using primers specific for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb).

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Protein Quantification (ELISA):

-

Concentrations of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Signaling Pathway Analysis (Western Blot):

-

For pathway analysis, cells are treated for shorter time points (e.g., 15, 30, 60 minutes).

-

Cell lysates are collected, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., NF-κB p65).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Conclusion

This compound is a pleiotropic signaling molecule with a well-defined role in bacterial quorum sensing and a significant, complex impact on host physiology. Its ability to suppress pro-inflammatory responses via NF-κB inhibition while simultaneously being capable of inducing mitochondria-mediated apoptosis highlights its potential as a target for anti-virulence strategies and as a lead compound for therapeutic development. The cross-kingdom signaling observed in plants further underscores the broad biological relevance of this molecule. A thorough understanding of these intricate mechanisms is crucial for professionals engaged in infectious disease research and the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-(3-Oxodecanoyl)-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This autoinducer plays a critical role in regulating a variety of physiological processes, most notably biofilm formation and virulence factor expression in several pathogenic and opportunistic bacteria. This technical guide provides a comprehensive overview of the core functions of 3-oxo-C10-HSL, its associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies.

Introduction to this compound (3-oxo-C10-HSL)

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by numerous species of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner. 3-oxo-C10-HSL is a member of this family, characterized by a 10-carbon acyl chain with a ketone group at the third carbon, attached to a homoserine lactone ring. This molecule is a primary autoinducer in several bacterial species, including the fish pathogen Vibrio anguillarum and the marine bacterium Vibrio alginolyticus.[1][2][3] Its ability to modulate gene expression makes it a significant factor in bacterial pathogenesis and survival.

The VanI/VanR Quorum Sensing Circuit in Vibrio anguillarum

In Vibrio anguillarum, the synthesis and perception of 3-oxo-C10-HSL are primarily governed by the VanI/VanR system, which is homologous to the LuxI/LuxR system in Vibrio fischeri.[1][2]

-

VanI: This enzyme is an AHL synthase, responsible for the production of 3-oxo-C10-HSL.[2]

-

VanR: This protein acts as the intracellular receptor for 3-oxo-C10-HSL. It is a transcriptional regulator that, upon binding to 3-oxo-C10-HSL, undergoes a conformational change.[2]

At low cell densities, VanI produces a basal level of 3-oxo-C10-HSL, which diffuses out of the cell. As the bacterial population grows, the extracellular concentration of 3-oxo-C10-HSL increases. Once a threshold concentration is reached, the molecule diffuses back into the cells and binds to the VanR receptor. The resulting VanR/3-oxo-C10-HSL complex then binds to specific DNA sequences, known as van boxes, located in the promoter regions of target genes, thereby activating their transcription.[4] Although the complete repertoire of genes regulated by this system is still under investigation, it is known to influence the expression of genes involved in virulence and biofilm formation.[2]

Role of 3-oxo-C10-HSL in Biofilm Formation

One of the most well-documented roles of 3-oxo-C10-HSL is its regulation of biofilm formation, particularly in Vibrio alginolyticus. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against environmental stresses and antimicrobial agents.

Studies have shown that exogenous addition of 3-oxo-C10-HSL can significantly influence biofilm formation in a concentration and temperature-dependent manner.[3][5] Moderate concentrations of 3-oxo-C10-HSL have been observed to induce or enhance biofilm formation and alter its structure, while high concentrations can be inhibitory.[5]

Quantitative Data on Biofilm Formation

The following table summarizes the effect of different concentrations of 3-oxo-C10-HSL on the biofilm formation of Vibrio alginolyticus at two different temperatures. The data is presented as a percentage of biofilm formation relative to a control without exogenous 3-oxo-C10-HSL.

| Concentration of 3-oxo-C10-HSL (µM) | Biofilm Formation at 16°C (% of Control) | Biofilm Formation at 28°C (% of Control) |

| 1 | ~110% | ~105% |

| 10 | ~150% | ~120% |

| 20 | ~160% | ~130% |

| 40 | ~120% | ~110% |

| 100 | ~90% | ~95% |

| Data adapted from studies on Vibrio alginolyticus.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-oxo-C10-HSL.

Synthesis of this compound

A common method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.

Materials:

-

L-homoserine lactone hydrobromide

-

3-Oxodecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve L-homoserine lactone hydrobromide and a base (e.g., triethylamine) in anhydrous DCM or THF.

-

In a separate flask, dissolve 3-oxodecanoic acid, DCC or EDC, and a catalytic amount of DMAP in the same solvent.

-

Slowly add the 3-oxodecanoic acid solution to the L-homoserine lactone solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Confirm the structure and purity of the synthesized 3-oxo-C10-HSL using techniques such as NMR spectroscopy and mass spectrometry.[6]

Quantification of 3-oxo-C10-HSL using a Bioreporter Strain

The Agrobacterium tumefaciens NTL4 (pZLR4) strain is a commonly used bioreporter for the detection and quantification of a range of AHLs, including those with a 3-oxo substitution.[7][8] This strain contains a traG-lacZ reporter fusion that is activated by the TraR protein in the presence of AHLs, leading to the production of β-galactosidase, which can be quantified using a colorimetric assay.

Materials:

-

Agrobacterium tumefaciens NTL4 (pZLR4)

-

AT minimal medium

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Bacterial culture supernatant or sample containing 3-oxo-C10-HSL

-

Synthetic 3-oxo-C10-HSL for standard curve

-

Microtiter plate

-

Spectrophotometer

Procedure:

-

Grow the A. tumefaciens NTL4 (pZLR4) bioreporter strain overnight in AT minimal medium.

-

Prepare a fresh overlay of AT soft agar (0.7%) containing X-Gal and the bioreporter strain.

-

Spot the samples (bacterial culture supernatants or purified compounds) onto the surface of the agar plate.

-

Incubate the plate at 30°C for 24-48 hours. The presence of 3-oxo-C10-HSL will result in the development of a blue color due to the cleavage of X-Gal.

-

For quantitative analysis, perform a liquid assay in a 96-well microtiter plate.

-

Add a standardized culture of the bioreporter to each well.

-

Add different known concentrations of synthetic 3-oxo-C10-HSL to create a standard curve, and add the unknown samples to other wells.

-

Incubate the plate at 30°C and measure the β-galactosidase activity at different time points using a suitable substrate (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside) and a spectrophotometer.

-

Calculate the concentration of 3-oxo-C10-HSL in the unknown samples by comparing their β-galactosidase activity to the standard curve.[7][8]

Measuring Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction between 3-oxo-C10-HSL and its receptor protein (e.g., VanR).[9][10][11][12]

Materials:

-

Purified VanR protein

-

Synthetic 3-oxo-C10-HSL

-

ITC instrument

-

Appropriate buffer (e.g., phosphate or HEPES buffer)

Procedure:

-

Prepare a solution of the purified VanR protein in the ITC buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of 3-oxo-C10-HSL in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.

-

Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the 3-oxo-C10-HSL solution into the protein solution.

-

The instrument measures the heat released or absorbed during each injection, which corresponds to the binding event.

-

As the protein becomes saturated with the ligand, the heat change per injection decreases.

-

The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.

-

Fit the titration curve to a suitable binding model to determine the KD, ΔH, and n of the interaction.[9][10][11][12]

Conclusion and Future Directions

This compound is a vital signaling molecule in the quorum sensing networks of several Gram-negative bacteria. Its role in regulating biofilm formation and virulence highlights its importance as a potential target for the development of novel anti-infective therapies. A thorough understanding of its synthesis, perception, and the downstream genetic and phenotypic consequences is crucial for designing effective quorum sensing inhibitors. Future research should focus on elucidating the complete regulon of the VanR/3-oxo-C10-HSL complex in pathogenic vibrios, exploring the prevalence of this signaling system in other bacterial species, and investigating the potential for cross-talk with other signaling pathways. Such knowledge will undoubtedly pave the way for innovative strategies to combat bacterial infections and manage microbial communities.

References

- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Oxodecanoyl)-L-homoserine lactone: A Technical Guide to a Key Bacterial Signaling Molecule

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a crucial N-acyl homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression with population density. This molecule is notably the primary signaling molecule in the quorum-sensing circuit of the fish pathogen Vibrio anguillarum, governed by the VanI/VanR system. Beyond its role in intra-species communication, 3-oxo-C10-HSL has been shown to modulate biofilm formation in other bacteria and to exert significant immunomodulatory effects on host cells. Specifically, it can attenuate inflammatory responses in macrophages by inhibiting the NF-κB signaling pathway. This technical guide provides a comprehensive overview of 3-oxo-C10-HSL, including its synthesis, its role in bacterial signaling, its interaction with host cells, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in microbiology, immunology, and drug development who are investigating quorum sensing and its implications for infectious diseases and host-pathogen interactions.

Introduction

Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length, saturation, and substitution at the C-3 position. This structural diversity allows for a high degree of specificity in bacterial communication.

This compound (3-oxo-C10-HSL) is a member of the AHL family characterized by a 10-carbon acyl chain with a ketone group at the third carbon. It has been identified as a key signaling molecule in several bacterial species, most notably in the marine pathogen Vibrio anguillarum, the causative agent of vibriosis in fish.[1][2] In this bacterium, the synthesis and detection of 3-oxo-C10-HSL are controlled by the VanI synthase and the VanR transcriptional regulator, respectively.[1][3] This guide will delve into the core aspects of 3-oxo-C10-HSL, from its fundamental chemistry to its complex biological functions.

Physicochemical Properties and Synthesis

The structure of 3-oxo-C10-HSL dictates its ability to diffuse across bacterial membranes and interact with its cognate receptor. Its amphipathic nature, with a hydrophilic homoserine lactone head and a hydrophobic acyl tail, is central to its function.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| CAS Number | 147795-40-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, ethanol, methanol, and ethyl acetate. Sparingly soluble in water. |

| Storage | Store as a solid at -20°C for long-term stability. Stock solutions in dry DMSO can be stored at -80°C for up to 6 months.[4] |

Chemical Synthesis

The synthesis of 3-oxo-C10-HSL and other AHLs is well-established and is crucial for producing the quantities needed for research. The most frequently cited methods are based on the work of Chhabra et al.[5][6][7] A common approach involves the acylation of L-homoserine lactone hydrobromide.

A robust method for synthesizing β-ketoamide AHLs like 3-oxo-C10-HSL involves a multi-step process. First, Meldrum's acid is reacted with the appropriate acid chloride (in this case, octanoyl chloride, which will form the n-6 portion of the final acyl chain) to generate an adduct. This is then treated with methanol to yield a β-ketoester. After acetal protection, the ester is hydrolyzed to the corresponding carboxylic acid. This protected β-keto acid is then coupled with L-homoserine lactone hydrobromide using a coupling agent like a carbodiimide, followed by deprotection to yield the final this compound.[8]

Role in Bacterial Quorum Sensing

The primary and most well-characterized role of 3-oxo-C10-HSL is as a signaling molecule in bacterial quorum sensing.

The VanI/VanR System in Vibrio anguillarum

In Vibrio anguillarum, the VanI/VanR system is the central quorum-sensing circuit that utilizes 3-oxo-C10-HSL.[1][2] The mechanism follows the canonical LuxI/LuxR model:

-

Synthesis: The LuxI homolog, VanI, synthesizes 3-oxo-C10-HSL.

-

Accumulation: As the bacterial population density increases, 3-oxo-C10-HSL accumulates in the environment.

-

Detection and Regulation: Once a threshold concentration is reached, 3-oxo-C10-HSL binds to and activates the LuxR homolog, VanR. The VanR:3-oxo-C10-HSL complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes to modulate their expression.

Interestingly, initial studies showed that deleting the vanI gene, thereby abolishing 3-oxo-C10-HSL production, did not lead to a reduction in metalloprotease production or a loss of virulence in a fish infection model.[1][3] This suggests that the VanI/VanR system is part of a more complex regulatory network in V. anguillarum and may control other aspects of its physiology or that other redundant QS systems exist.

Regulation of Biofilm Formation

In Vibrio alginolyticus, another marine bacterium, 3-oxo-C10-HSL has been shown to play a significant role in regulating biofilm formation. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which provides protection against environmental stresses and host defenses. The effect of 3-oxo-C10-HSL on biofilm formation in V. alginolyticus is concentration-dependent.

Table 2: Concentration-Dependent Effects of 3-oxo-C10-HSL on Vibrio alginolyticus Biofilm Formation

| Concentration Range | Effect on Biofilm Formation | Reference |

| 10 - 20 µM | Induction or enhancement of biofilm formation and alteration of biofilm structure. | [2] |

| 40 - 100 µM | Inhibition of biofilm formation. | [2] |

This dose-dependent regulation suggests a finely tuned mechanism by which V. alginolyticus can control its lifestyle, switching between planktonic (free-swimming) and sessile (biofilm) states in response to population density cues.

Interaction with Host Cells: Immunomodulation

Beyond their role in bacterial communication, AHLs, including 3-oxo-C10-HSL, can interact with eukaryotic host cells and modulate their functions, a phenomenon known as inter-kingdom signaling. 3-oxo-C10-HSL has been shown to possess anti-inflammatory properties.

Inhibition of Inflammatory Responses in Macrophages

Studies using the RAW264.7 murine macrophage cell line have demonstrated that 3-oxo-C10-HSL can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Table 3: Immunomodulatory Effects of 3-oxo-C10-HSL on LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect of 3-oxo-C10-HSL | Concentration | Reference |

| mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, MCP-1) | Dose-dependent decrease | Tested up to 25 µmol/L | [6][8] |

| Protein levels of IL-6 and TNF-α | Dose-dependent decrease | Tested up to 25 µmol/L | [6][8] |

| Phosphorylation of NF-κB p65 | Inhibition | 25 µmol/L | [6][8] |

These findings indicate that 3-oxo-C10-HSL can suppress the production of key inflammatory mediators at both the transcriptional and translational levels. The mechanism underlying this suppression is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the phosphorylation of the p65 subunit of NF-κB, 3-oxo-C10-HSL blocks its activation and subsequent translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 3-oxo-C10-HSL.

Protocol for Synthesis of this compound

This protocol is adapted from established methods for synthesizing N-acyl homoserine lactones.[7][8]

Materials:

-

L-Homoserine lactone hydrobromide

-

Octanoyl chloride

-

Meldrum's acid

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Preparation of β-ketoester: a. Dissolve Meldrum's acid in anhydrous DCM and cool to 0°C. b. Add pyridine dropwise, followed by the dropwise addition of octanoyl chloride. c. Stir the reaction at 0°C for 2-3 hours and then at room temperature overnight. d. Evaporate the solvent under reduced pressure. e. Add anhydrous methanol to the residue and reflux for 4-6 hours. f. Remove methanol by evaporation to obtain the crude methyl 3-oxodecanoate.

-

Hydrolysis to β-keto acid: a. Dissolve the crude β-ketoester in a mixture of methanol and aqueous NaOH. b. Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). c. Acidify the reaction mixture with dilute HCl to pH 2-3. d. Extract the β-keto acid with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Coupling with L-Homoserine lactone: a. Dissolve the β-keto acid and L-homoserine lactone hydrobromide in anhydrous DCM. b. Add a coupling agent (e.g., EDC) and a base (e.g., DMAP or triethylamine). c. Stir the reaction at room temperature overnight. d. Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.

-

Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound. b. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol for Biofilm Formation Assay

This protocol uses the crystal violet staining method to quantify biofilm formation in a microtiter plate format.[2][9]

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Bacterial strain of interest (e.g., Vibrio alginolyticus)

-

Appropriate growth medium (e.g., TSB)

-

Stock solution of 3-oxo-C10-HSL in DMSO

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Procedure:

-

Preparation: a. Grow an overnight culture of the bacterial strain. b. Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.01. c. Prepare serial dilutions of 3-oxo-C10-HSL in the growth medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Biofilm Growth: a. Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. b. Add 100 µL of the 3-oxo-C10-HSL dilutions (or controls) to the respective wells. c. Incubate the plate statically (without shaking) at the optimal growth temperature for 24-48 hours.

-

Staining: a. Carefully discard the medium and planktonic cells from the wells. b. Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. e. Air dry the plate completely.

-

Quantification: a. Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Transfer 100 µL of the solubilized crystal violet to a new flat-bottom plate. d. Measure the absorbance at 550 nm using a microplate reader.

Protocol for Quantification of 3-oxo-C10-HSL using a β-Galactosidase Reporter Assay

This protocol uses a bacterial reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4), which contains a lacZ gene fused to an AHL-inducible promoter. The amount of β-galactosidase produced is proportional to the concentration of the AHL.[10][11][12]

Materials:

-

AHL reporter strain (e.g., A. tumefaciens NTL4)

-

Appropriate growth medium (e.g., LB or TY) with required antibiotics

-

Bacterial culture supernatant or sample containing unknown 3-oxo-C10-HSL

-

3-oxo-C10-HSL standards of known concentrations

-

Z buffer (Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄, β-mercaptoethanol)

-

Ortho-Nitrophenyl-β-galactoside (ONPG) solution

-

Sodium dodecyl sulfate (SDS) and chloroform for cell lysis, or a safer commercial reagent like PopCulture.

-

1 M Sodium carbonate (Na₂CO₃) solution (stop solution)

-

Microplate reader or spectrophotometer

Procedure:

-

Reporter Strain Preparation: a. Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics. b. Dilute the overnight culture into fresh medium and grow to early- or mid-log phase.

-

Induction: a. In a 96-well plate or in separate tubes, mix a defined volume of the reporter strain culture with either the samples containing unknown 3-oxo-C10-HSL or the known standards. b. Incubate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours) to allow for induction and expression of β-galactosidase.

-

β-Galactosidase Assay (Miller Assay): a. Measure the final OD₆₀₀ of the cultures. b. Lyse the cells by adding SDS and chloroform (or a commercial lysis reagent) and vortexing. c. Add ONPG solution to start the enzymatic reaction and incubate at a controlled temperature (e.g., 28°C or 37°C). d. Stop the reaction by adding 1 M Na₂CO₃ once a yellow color has developed. e. Centrifuge the tubes to pellet cell debris. f. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).

-

Calculation of Miller Units: a. Calculate the β-galactosidase activity in Miller Units using the standard formula: Miller Units = 1000 × [ (Abs₄₂₀ - 1.75 × Abs₅₅₀) / (Time × Volume × OD₆₀₀) ] b. Create a standard curve by plotting Miller Units versus the concentration of the 3-oxo-C10-HSL standards. c. Determine the concentration of 3-oxo-C10-HSL in the unknown samples by interpolating their Miller Unit values on the standard curve.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with significant roles in both bacterial self-regulation and host interaction. Its function as the primary autoinducer in the Vibrio anguillarum VanI/VanR quorum-sensing system and its concentration-dependent control of biofilm formation highlight its importance in bacterial physiology and pathogenesis. Furthermore, its ability to suppress host inflammatory responses by inhibiting the NF-κB pathway presents a fascinating example of inter-kingdom communication and offers a potential mechanism by which bacteria can modulate the host environment to their advantage.

For drug development professionals, understanding the structure and function of 3-oxo-C10-HSL and its associated signaling pathways opens up avenues for the design of novel anti-virulence therapies. Targeting quorum sensing by developing antagonists for the VanR receptor or inhibitors for the VanI synthase could provide a strategy to disarm pathogens without exerting the selective pressure that leads to antibiotic resistance. The immunomodulatory properties of 3-oxo-C10-HSL also warrant further investigation, as they could inspire new approaches to treating inflammatory diseases.

Future research should focus on elucidating the full spectrum of genes regulated by the VanI/VanR system in V. anguillarum to better understand its role in virulence. Additionally, obtaining precise quantitative data, such as receptor binding affinities (Kd values) and IC50 values for its immunomodulatory effects, will be crucial for detailed structure-activity relationship studies and the rational design of therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to pursue these and other exciting questions surrounding this important bacterial signaling molecule.

References

- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. library.search.tulane.edu [library.search.tulane.edu]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 3-oxo-C10-HSL in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication network of many Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C10-HSL is a cornerstone of quorum sensing (QS), a cell-density-dependent regulatory system. This technical guide provides an in-depth exploration of the multifaceted biological functions of 3-oxo-C10-HSL, offering a comprehensive resource for researchers and professionals in microbiology and drug development. We will delve into its role in regulating gene expression, orchestrating biofilm formation, controlling virulence, and mediating host-pathogen interactions. This guide also presents detailed experimental protocols and quantitative data to facilitate further research and the development of novel antimicrobial strategies targeting this critical signaling pathway.

Core Biological Functions of 3-oxo-C10-HSL

The primary role of 3-oxo-C10-HSL is to act as an autoinducer in quorum sensing systems. Its functions are diverse and have significant implications for bacterial physiology and pathogenicity.

Quorum Sensing and Gene Regulation

In numerous Gram-negative bacteria, 3-oxo-C10-HSL is synthesized by a LuxI-family synthase. As the bacterial population density increases, the extracellular concentration of 3-oxo-C10-HSL rises. Upon reaching a threshold concentration, it diffuses back into the bacterial cells and binds to its cognate LuxR-family transcriptional regulator. This complex then modulates the expression of a suite of target genes.

A well-characterized example is the VanI/VanR system in the fish pathogen Vibrio anguillarum. The vanI gene product is responsible for the synthesis of 3-oxo-C10-HSL, while VanR is the cognate transcriptional regulator.[1] The binding of 3-oxo-C10-HSL to VanR leads to the activation of downstream genes, although the full spectrum of these genes and their direct link to virulence in this specific system requires further elucidation.[1]

Biofilm Formation and Maturation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. 3-oxo-C10-HSL has been shown to play a significant role in the development and maturation of biofilms in various species.

In Vibrio alginolyticus, a marine pathogen, 3-oxo-C10-HSL is one of the major AHLs produced.[2] Studies have demonstrated that exogenous addition of 3-oxo-C10-HSL can influence biofilm formation in a concentration-dependent manner. Moderate concentrations (10 and 20 µM) were found to induce or enhance biofilm formation, while higher concentrations (40 and 100 µM) did not significantly improve and, in some cases, even inhibited it.[2] This suggests a finely tuned regulatory mechanism.

Virulence Factor Production

The expression of many virulence factors in pathogenic bacteria is tightly controlled by quorum sensing, and 3-oxo-C10-HSL is often a key regulator in these cascades. While much of the research on long-chain 3-oxo-AHLs has focused on 3-oxo-C12-HSL in Pseudomonas aeruginosa, the principles of regulation are conserved for 3-oxo-C10-HSL in other pathogens. These AHLs can control the production of enzymes such as proteases and elastases, as well as toxins and other factors that contribute to the pathogen's ability to cause disease.[3]

Host-Pathogen Interactions

The influence of 3-oxo-C10-HSL extends beyond inter-bacterial communication; it can also directly modulate the host immune response. In studies using the murine macrophage cell line RAW264.7, 3-oxo-C10-HSL was found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses.[4] It achieved this by decreasing the mRNA levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and MCP-1 in a dose-dependent manner.[4] The underlying mechanism involves the inhibition of the NF-κB signaling pathway.[4] This immunomodulatory activity highlights a sophisticated strategy employed by bacteria to evade the host's defense mechanisms.

Quantitative Data on 3-oxo-C10-HSL Biological Functions

The following tables summarize quantitative data from various studies on the effects of 3-oxo-C10-HSL.

Table 1: Effect of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus

| Concentration of 3-oxo-C10-HSL | Effect on Biofilm Formation | Reference |

| 1, 2, 5 µM | No significant effect | [2] |

| 10, 20 µM | Induction or enhancement | [2] |

| 40, 100 µM | No significant improvement or inhibition | [2] |

Table 2: Immunomodulatory Effects of 3-oxo-C10-HSL on RAW264.7 Macrophages

| Concentration of 3-oxo-C10-HSL | Biological Effect | Reference |

| 25 µmol/L | Inhibition of LPS-induced NF-κBp65 phosphorylation | [4] |

| Dose-dependent | Decrease in mRNA levels of IL-6, IL-1β, TNF-α, and MCP-1 | [4] |

Signaling Pathways Involving 3-oxo-C10-HSL

The canonical signaling pathway for 3-oxo-C10-HSL involves its synthesis by a LuxI-type synthase, diffusion across the cell membrane, and binding to a LuxR-type receptor at a threshold concentration, leading to the regulation of target gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-oxo-C10-HSL.

Synthesis of this compound

A common method for the synthesis of 3-oxo-C10-HSL involves the coupling of L-homoserine lactone with a derivative of 3-oxodecanoic acid. A detailed protocol can be adapted from methodologies described for the synthesis of other N-acyl homoserine lactones.[5][6][7]

Materials:

-

L-homoserine lactone hydrobromide

-

3-Oxodecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-oxodecanoic acid in anhydrous DCM.

-

Add EDC and DMAP to the solution and stir at room temperature for 15-20 minutes.

-

In a separate flask, suspend L-homoserine lactone hydrobromide in anhydrous DCM and add a suitable base (e.g., triethylamine) to neutralize the hydrobromide.

-

Add the L-homoserine lactone solution to the activated 3-oxodecanoic acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

-

Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Extraction and Purification of 3-oxo-C10-HSL from Bacterial Supernatant

Materials:

-

Bacterial culture grown to the stationary phase

-

Ethyl acetate (acidified with 0.1% acetic acid)

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

Procedure:

-

Grow the bacterial strain of interest in a suitable liquid medium until the late exponential or early stationary phase.

-

Centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant and acidify it to a pH of approximately 3.0 with hydrochloric acid.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

For further purification, the crude extract can be subjected to solid-phase extraction or high-performance liquid chromatography (HPLC).

Quantification of 3-oxo-C10-HSL by LC-MS/MS

Instrumentation and Conditions (Example):

-

LC System: High-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the transition of the parent ion (m/z for 3-oxo-C10-HSL) to a specific daughter ion (e.g., m/z 102, corresponding to the lactone ring).[8][9]

Procedure:

-

Prepare a standard curve of 3-oxo-C10-HSL of known concentrations.

-

Prepare the bacterial extracts as described in the previous protocol.

-

Inject the standards and samples into the LC-MS/MS system.

-

Quantify the amount of 3-oxo-C10-HSL in the samples by comparing the peak areas to the standard curve.

References

- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. academic.oup.com [academic.oup.com]